1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone

Organic Chemistry Physical Properties Crystallography

Critical para-isomer with 170-172°C melting point—substantially different from the lower-melting meta-analog (114-116°C), impacting solubility and purification. The 4-benzyloxyphenoxyethoxy unit enables PEEK-like polymer synthesis via latent phenol deprotection. Nine rotatable bonds provide conformational flexibility for medicinal chemistry SAR studies. Substitution risks failed syntheses and irreproducible results.

Molecular Formula C23H22O4
Molecular Weight 362.4 g/mol
CAS No. 937601-89-3
Cat. No. B1288132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone
CAS937601-89-3
Molecular FormulaC23H22O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3
InChIKeyKJIXZTJBQVHPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone (CAS 937601-89-3): A Differentiated Building Block for Advanced Synthesis and Material Science


1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone (CAS 937601-89-3) is a synthetic organic compound with the molecular formula C₂₃H₂₂O₄ and a molecular weight of 362.42 g/mol . It belongs to a class of flexible phenyl dimers, specifically characterized as a diarylether derivative featuring a central ethoxy linkage and terminal acetophenone and benzyloxy moieties [1]. The compound is structurally defined by nine rotatable bonds, no hydrogen bond donors, and four hydrogen bond acceptors, providing a high degree of conformational flexibility . Its primary role is as a research chemical and intermediate, with reported applications in the synthesis of advanced polymers and as a scaffold for medicinal chemistry exploration .

The Procurement Risk of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone Substitution: Why Analog Interchange Fails


Substituting 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone with a close analog without careful evaluation carries significant scientific and procurement risk. The compound's specific para-substitution pattern on the terminal phenyl ring is a critical determinant of its physical and chemical properties, including a melting point of 170-172 °C . A seemingly minor change, such as moving the ethanone group from the para to the meta position (CAS 937601-88-2), results in a substantially different melting point of 114-116 °C, indicating divergent crystalline packing and solubility profiles that can directly impact reaction conditions, purification protocols, and formulation . Furthermore, the exact length of the oxyalkylene spacer and the presence of the benzyl protecting group are essential for its specific application as a monomer precursor in advanced polymer synthesis, as demonstrated in the development of poly(ether ether ketone) (PEEK) analogs [1]. Generic substitution can therefore lead to failed syntheses, altered material properties, and irreproducible results.

Quantitative Evidence for 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone: A Comparative Data Guide for Scientists and Procurement


Melting Point Differentiation of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone vs. Its Meta-Substituted Isomer

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone (para-isomer) exhibits a significantly higher melting point than its direct structural isomer, 1-(3-{2-[4-(benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone (meta-isomer, CAS 937601-88-2). This quantifiable difference in a fundamental physical property indicates distinct intermolecular forces and crystal lattice energies .

Organic Chemistry Physical Properties Crystallography Purity Analysis

Conformational Flexibility of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone vs. Rigid Acetophenone Core

The target compound possesses a high degree of conformational flexibility, as quantified by its nine (9) rotatable bonds . This is in stark contrast to the simple, rigid acetophenone core (C₆H₅C(O)CH₃), which has only one rotatable bond. The flexible spacer allows the compound to adopt multiple low-energy conformations, a feature that can be exploited to explore chemical space and optimize interactions with biological targets or within polymer matrices [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Role as a Defined Monomer Intermediate in PEEK-Analog Polymer Synthesis

The benzyloxyphenoxyethoxy substructure is a key synthetic handle for constructing advanced polymers. Specifically, the closely related compound 4-fluoro-4'-(2-(4-benzyloxyphenoxy)ethoxy) benzophenone was synthesized as a monomer for the development of poly(ether ether ketone) (PEEK) analogs via nucleophilic aromatic substitution (NAS) and Friedel-Crafts reactions [1]. The benzyl group serves as a protecting group for a phenol, which can be revealed post-polymerization for further functionalization.

Polymer Chemistry Materials Science Monomer Synthesis PEEK

Validated Research & Industrial Applications for 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone


Synthesis of Functionalized Poly(ether ether ketone) (PEEK) Analogs

This compound is a proven precursor for the synthesis of PEEK-like polymers [1]. Its 4-benzyloxyphenoxyethoxy unit can be incorporated into AB-type monomers for nucleophilic aromatic substitution or Friedel-Crafts polymerization. The benzyl group acts as a latent phenol, allowing for post-polymerization deprotection and subsequent functionalization of the polymer backbone, a key strategy for tailoring material properties such as solubility, thermal stability, and mechanical strength.

Structure-Activity Relationship (SAR) Studies on Flexible Diaryl Ethers

The compound's high degree of conformational flexibility (9 rotatable bonds) makes it a valuable scaffold for SAR studies in medicinal chemistry . Researchers can use this core to systematically explore the impact of linker length and geometry on biological activity. Its para-substituted acetophenone group provides a functional handle for further derivatization, while the benzyl protecting group offers orthogonal reactivity, enabling the synthesis of diverse compound libraries for screening against targets where flexible linkers are known to be beneficial [2].

Development of Calibration Standards and Analytical Reference Materials

The well-defined and significantly high melting point of 170-172 °C distinguishes this para-isomer from its lower-melting meta-isomer analog . This sharp melting point makes it suitable as a potential reference standard for calibrating differential scanning calorimetry (DSC) instruments or as a purity marker in analytical method development. Its unique physical property provides a verifiable benchmark that is superior to compounds with less distinct phase transitions.

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